ZINC BROMIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

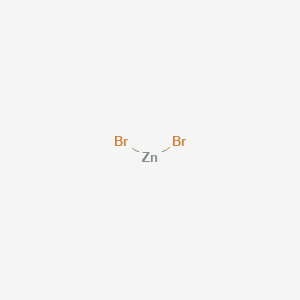

Zinc bromide: is an inorganic compound with the chemical formula ZnBr₂ . It is a colorless salt that shares many properties with zinc chloride, such as high solubility in water and organic solvents. This compound is hygroscopic and forms a dihydrate, ZnBr₂·2H₂O. This compound is widely used in various industrial applications due to its unique properties .

準備方法

Synthetic Routes and Reaction Conditions:

-

Laboratory Preparation:

- Zinc bromide can be synthesized by reacting elemental zinc with bromine. This exothermic reaction yields this compound: [ \text{Zn} + \text{Br}_2 \rightarrow \text{ZnBr}_2 ]

- Another method involves treating zinc oxide with hydrobromic acid to form this compound dihydrate: [ \text{ZnO} + 2\text{HBr} + \text{H}_2\text{O} \rightarrow \text{ZnBr}_2·2\text{H}_2\text{O} ]

- The anhydrous form can be obtained by dehydrating the dihydrate with hot carbon dioxide or by reacting zinc metal with bromine .

-

Industrial Production:

- Commercially, this compound is produced from zinc oxide or zinc carbonate, which are reacted with hydrobromic acid. The resulting dihydrate is then dehydrated to produce the anhydrous form .

化学反応の分析

Acid-Base Reactions

As a Lewis acid, ZnBr₂ reacts with bases to form salts:

-

Neutralization with sodium hydroxide :

ZnBr2+2NaOH→Zn(OH)2+2NaBrThis reaction highlights its acidic nature in aqueous solutions .

Thermal Decomposition

At elevated temperatures (>700°C), ZnBr₂ undergoes decomposition:

ZnBr2+21O2→ZnO+Br2

Combustion products :

Redox and Organometallic Reactions

ZnBr₂ participates in oxidative addition reactions with organic bromides, mediated by electron transfer (ET):

-

With alkyl bromides :

R-Br+Zn→R-Zn-Br→R-Zn+Br−

Inner-sphere ET dominates, leading to radical intermediates. For example: -

With aryl bromides :

Aryl halide radical anions form as intermediates, validated by Hammett plot analyses .

Electrochemical Behavior

In zinc-bromine flow batteries (ZBFBs) , ZnBr₂ serves as an electrolyte. Key reactions include:

-

Charging :

Zn2++2e−→Zn (deposited),2Br−→Br2+2e− -

Discharging :

Zn→Zn2++2e−,Br2+2e−→2Br−

Challenges :

-

Hydrogen evolution reaction (HER) during charging:

2H++2e−→H2(pH increase→Zn(OH)2 precipitation)This side reaction reduces efficiency and necessitates pH control .

Coordination Chemistry

ZnBr₂ exhibits structural versatility:

科学的研究の応用

Oil and Gas Industry

Completion Fluids

Zinc bromide is primarily used as a completion fluid in oil and gas operations. Due to its high density (approximately 20.5 pounds per gallon), it effectively displaces drilling mud during the transition from drilling to completion phases. This property is crucial for maintaining well pressure and preventing the influx of hydrocarbons .

Table 1: Properties of this compound Completion Fluid

| Property | Value |

|---|---|

| Density | 20.5 pounds/gallon |

| Specific Gravity | 2.3 - 2.5 |

| pH | 5 - 6 |

| ZnBr₂ Assay | 73 - 77% |

Radiation Shielding

Nuclear Applications

this compound solutions are utilized for radiation shielding in nuclear facilities. They are often employed in viewing windows of hot cells due to their ability to provide effective shielding against gamma radiation without darkening over time, unlike traditional lead glass .

Case Study: Savannah River Site

At the Savannah River Site in the United States, this compound solutions were implemented in viewing windows for nuclear reactors, demonstrating their efficacy in maintaining visibility while providing necessary radiation protection .

Electrochemistry

This compound Flow Batteries

this compound is gaining attention as an electrolyte in this compound flow batteries (ZBFB), which are promising for large-scale energy storage applications. Research indicates that modifications to ion-exchange membranes can significantly enhance battery performance by preventing the passage of bromine ions .

Table 2: Performance Metrics of this compound Flow Batteries

| Parameter | Value |

|---|---|

| Voltage Efficiency | Up to 85% |

| Cycle Life | Over 2000 cycles |

| Energy Density | Approximately 100 Wh/L |

Organic Chemistry

Lewis Acid Catalyst

In organic synthesis, anhydrous this compound serves as a Lewis acid catalyst for various reactions, including Friedel-Crafts acylation and alkylation processes . Its ability to form complexes with organic substrates enhances reaction rates and yields.

作用機序

Molecular Targets and Pathways:

- Zinc bromide exerts its effects primarily through its role as a Lewis acid, facilitating various chemical reactions by accepting electron pairs.

- In biological systems, zinc ions from this compound can interact with proteins and enzymes, influencing their structure and function .

類似化合物との比較

Zinc chloride (ZnCl₂): Shares many properties with zinc bromide, such as high solubility in water and organic solvents.

Zinc iodide (ZnI₂): Similar in structure but has different solubility and reactivity characteristics due to the larger iodide ions.

Uniqueness:

- This compound’s high density and solubility make it particularly useful in applications requiring heavy brines, such as in the oil and gas industry. Its role as a Lewis acid also makes it valuable in organic synthesis .

特性

分子式 |

Br2Zn |

|---|---|

分子量 |

225.2 g/mol |

IUPAC名 |

dibromozinc |

InChI |

InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2 |

InChIキー |

VNDYJBBGRKZCSX-UHFFFAOYSA-L |

正規SMILES |

[Zn](Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。